

Application Note: Direct Compression Strategies for High-Quality Potassium Clavulanate & Cellulose Tablets

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Potassium clavulanate cellulose

Cat. No.: B1574186

[Get Quote](#)

Introduction

Potassium clavulanate is a potent β -lactamase inhibitor, critical for overcoming bacterial resistance when co-formulated with antibiotics like amoxicillin. However, its pronounced hygroscopicity and sensitivity to moisture present significant challenges for robust solid dosage form development. The degradation of potassium clavulanate in the solid state is a first-order reaction, highly dependent on the relative humidity (RH) of its environment^{[1][2]}. Traditional wet granulation methods, which involve water and heat, are therefore unsuitable as they risk significant degradation of the active pharmaceutical ingredient (API).

Direct compression (DC) emerges as the manufacturing method of choice. By avoiding granulation steps, DC offers a simpler, faster, and more economical process that minimizes exposure to moisture and heat, thereby enhancing the stability of sensitive molecules like potassium clavulanate^{[3][4][5]}. This application note provides a comprehensive guide for researchers and drug development professionals, detailing the scientific principles, formulation strategies, and process protocols necessary to successfully develop stable and effective potassium clavulanate tablets using direct compression, with a focus on the synergistic role of microcrystalline cellulose (MCC).

Part 1: The Science of Formulation - Principles & Causality

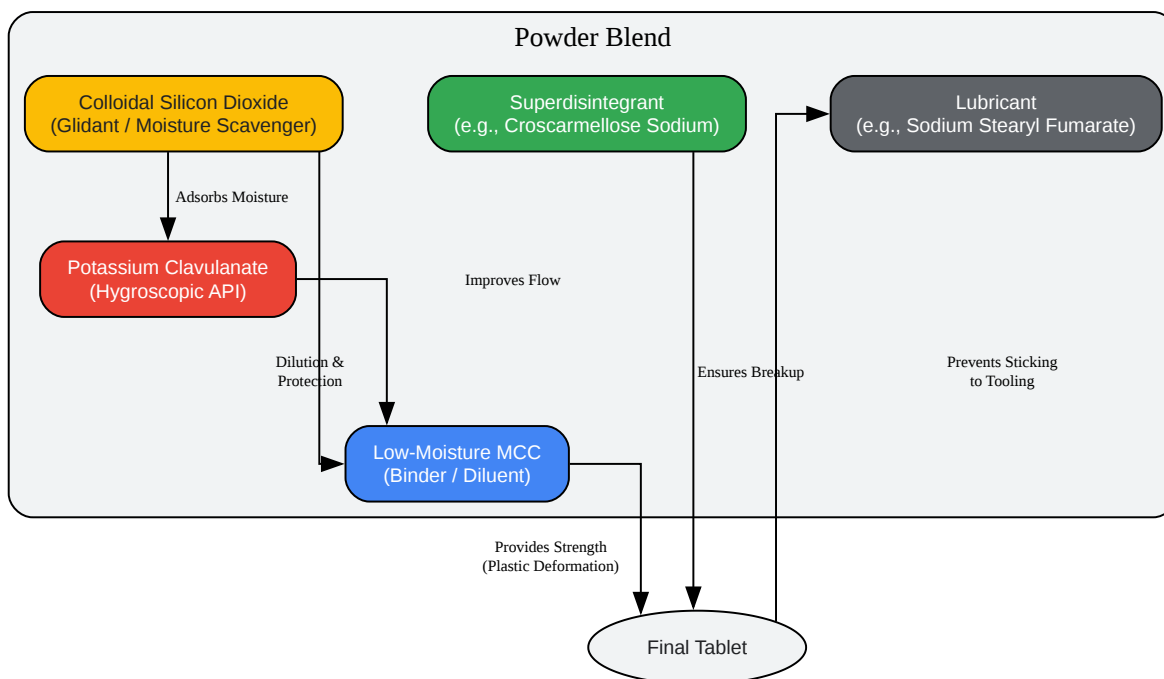
The Central Role of Microcrystalline Cellulose (MCC)

MCC is arguably the most critical excipient in direct compression, prized for its exceptional binding properties[6][7][8]. Its functionality stems from the plastic deformation of its particles under compression, which creates a large surface area for strong interparticle bonding. This results in tablets with high mechanical strength (hardness) and low friability, even at moderate compression forces[8]. However, not all MCC is the same. The selection of a specific grade is a critical decision based on two key material attributes:

- **Particle Size** (e.g., MCC PH-101 vs. PH-102): Finer grades like MCC PH-101 (~50 µm) offer better blending characteristics with fine APIs, while coarser grades like MCC PH-102 (~100 µm) provide superior flowability.
- **Moisture Content**: Standard MCC grades contain about 4-5.5% moisture[9]. For a highly moisture-sensitive API like potassium clavulanate, selecting low-moisture grades (e.g., MCC PH-112, PH-200) is a crucial first step in protecting the API[10]. The compaction properties of MCC are largely insensitive to moisture variation below 3%[6][11].

Synergistic Excipient Selection for a Robust Formulation

A successful DC formulation is a carefully balanced system where each component serves a specific purpose. The goal is to create a powder blend with excellent flow and compressibility while protecting the API and ensuring proper drug release.



[Click to download full resolution via product page](#)

Caption: Core components of a direct compression formulation for potassium clavulanate.

- Diluents/Fillers: While low-moisture MCC is the primary choice, other non-hygroscopic excipients like Mannitol or Anhydrous Lactose can be used to further reduce the total water content in the formulation[10][12][13].
- Disintegrants: Superdisintegrants are essential for rapid tablet breakup. Common choices include Croscarmellose Sodium (CCS), Crospovidone, and Sodium Starch Glycolate (SSG) [3][14]. For moisture-sensitive formulations, it is best practice to use a disintegrant that has been dried to a moisture content of less than 3%[15].
- Glidants & Moisture Protectants: Colloidal Silicon Dioxide (e.g., Aerosil® 200) is indispensable. Its primary role is to improve the flowability of the powder blend by reducing

inter-particle friction. Critically, it also acts as a moisture scavenger, adsorbing free moisture within the formulation and providing a protective micro-environment for the API[10].

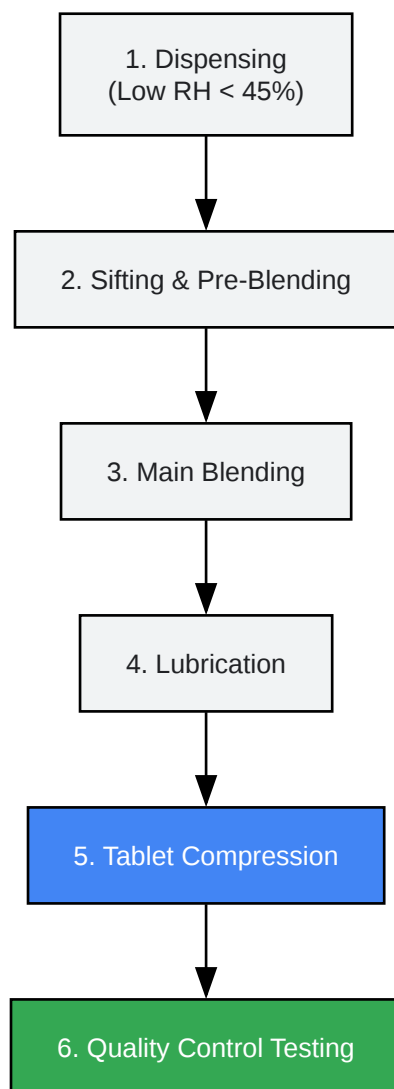
- Lubricants: Lubricants prevent the powder blend from sticking to the punches and die wall during compression. While Magnesium Stearate is widely used, it is hydrophobic and can negatively impact tablet hardness and dissolution if over-mixed[16]. A superior choice for this application is a hydrophilic lubricant like Sodium Stearyl Fumarate, which is less sensitive to blending time and has minimal impact on tablet strength and disintegration[16].

Part 2: Process Design & Optimization Protocol

Environmental Control: The First Line of Defense

The entire manufacturing process, from weighing and dispensing to blending and compression, must be conducted in a controlled environment with low relative humidity. A target of less than 45% RH is strongly recommended to prevent moisture uptake by the API and excipients[15].

Direct Compression Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for direct compression of potassium clavulanate tablets.

Protocol 1: Blending Strategy for Optimal Uniformity

Causality: The order of excipient addition and blending time are critical process parameters. The goal is to achieve a homogenous distribution of the low-dose API while ensuring the glidant and lubricant perform their functions effectively without compromising tablet quality. Over-lubrication, especially with magnesium stearate, can coat particles excessively, leading to poor tablet hardness[16].

Methodology:

- **Sifting:** Sift potassium clavulanate, a portion of the MCC, and the superdisintegrant through an appropriate mesh screen (e.g., #30 mesh) to break up agglomerates. Sift the remaining MCC and colloidal silicon dioxide through a separate screen (e.g., #40 mesh). Sift the lubricant through a fine screen (e.g., #60 mesh) just before use.
- **Pre-Blending (Geometric Dilution):** In a suitable blender (e.g., V-blender or bin blender), add the sifted API blend and an equal volume of the sifted MCC/glidant blend. Mix for 5-7 minutes.
- **Main Blending:** Continue adding the remaining MCC/glidant blend in geometric proportions, blending for 5-7 minutes after each addition until all components (except the lubricant) are incorporated. Blend for a final 10-15 minutes to ensure uniformity.
- **Lubrication:** Add the sifted sodium stearyl fumarate to the blender. Mix for a short, precisely controlled time (e.g., 3-5 minutes).

Parameter	Typical Setting	Rationale
Blender Type	V-Blender, Bin Blender	Efficient, low-shear mixing prevents particle attrition.
Blending Speed	15-25 RPM	Ensures gentle tumbling action to avoid segregation.
Lubrication Time	3-5 minutes	Sufficient to distribute lubricant without over-coating particles. [16][17]

Protocol 2: Tablet Compression Parameter Optimization

Causality: Compression force directly influences the physical properties of the tablet. As compression force increases, tablet density and hardness generally increase, while porosity decreases. This can lead to longer disintegration and dissolution times[18][19][20][21]. The objective is to find a "sweet spot" that yields a mechanically robust tablet (low friability, sufficient hardness for handling/coating) that still disintegrates rapidly.

Methodology:

- Tooling Setup: Install the desired punch and die set into a rotary tablet press.
- Initial Setup: Load the final blend into the hopper. Set an initial, low main compression force (e.g., 5 kN).
- Compression Study:
 - Operate the press at a constant, representative speed (e.g., 25-30 RPM).
 - Produce a small batch of tablets at the initial compression force.
 - Increase the main compression force in increments (e.g., 2 kN) up to a maximum reasonable force (e.g., 20 kN).
 - Collect and label tablet samples from each force setting.
- Analysis: Test the collected samples for hardness, thickness, friability, and disintegration time.
- Optimization: Plot the results and identify the compression force range that meets all target specifications.

Compression Force (kN)	Tablet Hardness (N)	Friability (%)	Disintegration Time (s)
5	Record Data	Record Data	Record Data
7	Record Data	Record Data	Record Data
9	Record Data	Record Data	Record Data
11	Record Data	Record Data	Record Data
13	Record Data	Record Data	Record Data
15	Record Data	Record Data	Record Data

Part 3: Quality Control & Validation

Robust quality control is essential to ensure every batch meets the required standards of safety and efficacy.

In-Process Controls (IPCs) & Final Product Specifications

Test	Stage	Specification (Typical)	Method
Powder Blend Properties			
Bulk & Tapped Density	Pre-Compression	Report Values	USP <616>
Carr's Index / Hausner Ratio	Pre-Compression	Carr's Index: ≤ 15 (Good Flow)	USP <1174>
Blend Uniformity	Pre-Compression	90.0% - 110.0% of label claim; RSD \leq 5.0%	HPLC
Tablet Properties			
Weight Variation	In-Process & Final	Per USP <905>	Weighing Balance
Hardness	In-Process & Final	80 - 120 N (Target-dependent)	Hardness Tester
Friability	Final	NMT 1.0%	Friabilator
Disintegration Time	In-Process & Final	NMT 10 minutes[22]	USP <701>
Water Content	Final	Report Value (Target: as low as possible)	Karl Fischer Titration (USP <921>)[23]
Assay (Potassium Clavulanate)	Final	90.0% - 125.0% of label claim[24]	USP HPLC Method[25]
Dissolution	Final	NLT 80% (Q) dissolved in 30 min[25]	USP <711>, Apparatus 2

Protocol 3: HPLC Assay for Potassium Clavulanate

Causality: A validated, stability-indicating analytical method is required to accurately quantify the API and distinguish it from any potential degradants. The USP provides a standardized HPLC method for this purpose.

Chromatographic Conditions (Based on USP Monograph for Amoxicillin and Potassium Clavulanate Tablets)^{[24][25][26]}:

Parameter	Condition
Mode	Liquid Chromatography (LC)
Detector	UV 220 nm
Column	L1 packing (e.g., C18, 4.6 mm x 15-30 cm)
Mobile Phase	Methanol and Phosphate Buffer (pH 4.4) (e.g., 5:95 v/v)
Flow Rate	~2.0 mL/min
Injection Volume	20 µL
Run Time	Sufficient to elute clavulanic acid and other components

System Suitability:

- Resolution: NLT 3.5 between clavulanic acid and amoxicillin (if present).
- Tailing Factor: NMT 1.5 for the clavulanate peak.
- Relative Standard Deviation (RSD): NMT 2.0% for replicate injections.

Part 4: Troubleshooting Common Direct Compression Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Powder Flow	- Poor flow characteristics of API or excipients.- Inadequate glidant concentration.- High moisture content causing particle adhesion.	- Select coarser grade of MCC (e.g., PH-102).- Increase concentration of colloidal silicon dioxide.- Ensure low RH environment and use low-moisture excipients.
Tablet Sticking / Picking	- Insufficient lubrication.- High moisture content.- Worn or improper tooling (e.g., concave punches).	- Increase lubricant concentration or switch to a more efficient lubricant.- Strictly control environmental humidity.- Polish, check, or replace tooling. Consider tapered dies.
Capping / Lamination	- Entrapped air in the powder blend.- Excessive compression force ("over-pressing").- Insufficient binder plasticity.	- Reduce tablet press speed.- Reduce main compression force.- Ensure adequate concentration of a highly plastic binder like MCC.
Low Tablet Hardness	- Insufficient compression force.- Over-lubrication (especially with Mg Stearate).- Poor binding properties of the formulation.	- Increase main compression force.- Reduce lubrication blending time; switch to sodium stearyl fumarate.- Increase the proportion of MCC in the formulation.
Content Uniformity Failure	- Poor blending procedure.- Segregation of the powder blend due to particle size differences.	- Implement geometric dilution for the API.- Optimize blending time and speed.- Use excipients with particle sizes similar to the API.

Conclusion

The development of potassium clavulanate tablets via direct compression is a highly viable and advantageous approach, provided that the inherent challenges of the API are meticulously addressed. Success hinges on a triad of critical factors: (1) intelligent formulation design centered on low-moisture, high-functionality excipients like microcrystalline cellulose; (2) rigorous process control, especially maintaining a low-humidity environment; and (3) systematic optimization of blending and compression parameters. By understanding the causality behind each formulation and process choice, researchers can effectively mitigate the risks of API degradation and manufacturing failures, leading to the development of a stable, high-quality, and efficacious product.

References

- Solid-state stability and compatibility studies of clavulanate potassium. PubMed. [\[Link\]](#)
- Specialized direct compression excipients. Roquette. [\[Link\]](#)
- A Review Article on Formulation and Evaluation of Amoxicillin and Potassium Clavulanate Dispersible Tablets. International Journal of Drug Development & Research. [\[Link\]](#)
- Microcrystalline cellulose, a direct compression binder design environment-A review. International Journal of Pharmaceutics. [\[Link\]](#)
- Amoxicillin potassium clavulanate tablet and method for preparing same.
- Application of microcrystalline cellulose obtained from Gossypium herbaceum in direct compression of chlorpheniramine maleate tablets. GSC Biological and Pharmaceutical Sciences. [\[Link\]](#)
- stability evaluation of amoxicillin and potassium clavulanate tablets usp by accelerated studies. TEB E-Kütüphane. [\[Link\]](#)
- FORMULATION OF FAST DISINTEGRATING AMOXICILLIN AND POTASSIUM CLAVULANATE TABLETS: IN-VITRO EVALUATION AND STABILITY STUDIES. ResearchGate. [\[Link\]](#)
- An update on microcrystalline cellulose in direct compression: Functionality, critical material attributes, and co-processed excipients. PubMed. [\[Link\]](#)

- The Effect of Moisture Content of Microcrystalline Cellulose on the Compressional Properties of Some Formulations. Drug Development and Industrial Pharmacy. [\[Link\]](#)
- Effect of Moisture Content of Excipient (Microcrystalline Cellulose). IJRPS. [\[Link\]](#)
- A review of co-processed directly compressible excipients. Journal of Pharmaceutical Investigation. [\[Link\]](#)
- FORMULATION AND STABILITY STUDIES OF AMOXYCILLIN AND POTASSIUM CLAVULANATE CHEWABLE TABLET. ResearchGate. [\[Link\]](#)
- What are the best tablet excipients to be used for moisture & heat sensitive APIs?. ResearchGate. [\[Link\]](#)
- Co-processed excipients for direct compression of tablets. Česká a Slovenská farmacie. [\[Link\]](#)
- Solid-state stability and compatibility studies of clavulanate potassium. ResearchGate. [\[Link\]](#)
- Improving the stability of potassium clavulanate in admixture with amoxicillin. Unbound. [\[Link\]](#)
- Direct Compression Excipients: Properties and Uses. Pharmapproach. [\[Link\]](#)
- Amoxicillin and Clavulanate Potassium Tablets. USP-NF. [\[Link\]](#)
- Stability Studies on Reconstituted Amoxicillin-Clavulanic Acid Oral Powder by HPLC Method Development and Quantification. Research India Publications. [\[Link\]](#)
- Formulation and Evaluation of Amoxicillin and Potassium Clavulanate Combination Tablet with Tabsafe MB as Coating Material as Co. IJPPR. [\[Link\]](#)
- Multiple-layer compression-coated tablets: formulation and humidity studies of novel chewable amoxicillin/clavulanate tablet formulations. PubMed. [\[Link\]](#)
- Simultaneous Determination of Potassium Clavulanate and Amoxicillin Trihydrate in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. PMC. [\[Link\]](#)

- Amoxicillin and Clavulanate Potassium Tablets. USP-NF. [\[Link\]](#)
- An All-Round Excipient For Direct Compression. Pharmaceutical Technology. [\[Link\]](#)
- Mixing order of glidant and lubricant – Influence on powder and tablet properties. PMC. [\[Link\]](#)
- Lubricants, Anti Adherents and Glidants. Scribd. [\[Link\]](#)
- Comparative Study of Glidant Mixing Processes for Direct Compression. ResearchGate. [\[Link\]](#)
- Effect of variation in compaction force on properties of six direct compression tablet formulations. PubMed. [\[Link\]](#)
- Direct Compression Process in Pharmaceutical Manufacturing. Pharma Lesson. [\[Link\]](#)
- The Role of Microcrystalline Cellulose in Direct Compression Tablet Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. PMC. [\[Link\]](#)
- effect of compression force on tablet hardness and disintegration time. Academia.edu. [\[Link\]](#)
- Process Validation of Amoxicillin and Clavulanic Acid Immediate Release Tablets by Wet Granulation Method. Research Publish Journals. [\[Link\]](#)
- Effect of Compression Force on Tablet properties and Strength of Tablet. Slideshare. [\[Link\]](#)
- Control strategy and methods for continuous direct compression processes. PMC. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Solid-state stability and compatibility studies of clavulanate potassium - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. ijddr.in \[ijddr.in\]](#)
- [4. gsconlinepress.com \[gsconlinepress.com\]](#)
- [5. A review of co-processed directly compressible excipients. \[sites.ualberta.ca\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. An update on microcrystalline cellulose in direct compression: Functionality, critical material attributes, and co-processed excipients - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. nbinno.com \[nbinno.com\]](#)
- [9. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [12. Specialized direct compression excipients \[roquette.com\]](#)
- [13. Direct Compression Excipients: Properties and Uses - Pharmapproach.com \[pharmapproach.com\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. CN103417535A - Amoxicillin potassium clavulanate tablet and method for preparing same - Google Patents \[patents.google.com\]](#)
- [16. pharmtech.com \[pharmtech.com\]](#)
- [17. pharmalesson.com \[pharmalesson.com\]](#)
- [18. Effect of variation in compaction force on properties of six direct compression tablet formulations - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [20. \(PDF\) EFFECT OF COMPRESSION FORCE ON TABLET HARDNESS AND DISINTEGRATION TIME \[academia.edu\]](#)
- [21. Effect of Compression Force on Tablet properties and Strength of Tablet. | PPTX \[slideshare.net\]](#)
- [22. ijppr.humanjournals.com \[ijppr.humanjournals.com\]](#)
- [23. e-kutuphane.teb.org.tr \[e-kutuphane.teb.org.tr\]](#)
- [24. drugfuture.com \[drugfuture.com\]](#)

- [25. trungtamthuoc.com \[trungtamthuoc.com\]](https://www.trungtamthuoc.com)
- [26. Assay analysis of Amoxicillin and Clavulanate Potassium as per USP - Thermo Scientific AppsLab Library of Analytical Applications \[appslib.thermofisher.com\]](https://appslib.thermofisher.com)
- To cite this document: BenchChem. [Application Note: Direct Compression Strategies for High-Quality Potassium Clavulanate & Cellulose Tablets]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574186#direct-compression-techniques-for-potassium-clavulanate-cellulose-tablets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com